molecular formula C24H26F3N3O3S2 B4708079 METHYL 2-({[3-AMINO-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}AMINO)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

METHYL 2-({[3-AMINO-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}AMINO)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4708079
M. Wt: 525.6 g/mol
InChI Key: AGODCUPXKWJULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-({[3-AMINO-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}AMINO)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a trifluoromethyl group, a thienopyridine moiety, and a benzothiophene ring, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[3-AMINO-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}AMINO)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridine core, followed by the introduction of the trifluoromethyl group and the amino substituent. The final steps involve the formation of the benzothiophene ring and the esterification to obtain the methyl ester.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[3-AMINO-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}AMINO)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

METHYL 2-({[3-AMINO-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}AMINO)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-({[3-AMINO-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}AMINO)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group and the thienopyridine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-({[3-AMINO-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}AMINO)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other compounds. This makes it a valuable tool for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-[[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonyl]amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F3N3O3S2/c1-10-8-14(24(25,26)27)29-20-15(10)17(28)18(35-20)19(31)30-21-16(22(32)33-5)12-7-6-11(23(2,3)4)9-13(12)34-21/h8,11H,6-7,9,28H2,1-5H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGODCUPXKWJULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)OC)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-({[3-AMINO-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}AMINO)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-({[3-AMINO-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}AMINO)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-({[3-AMINO-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}AMINO)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
METHYL 2-({[3-AMINO-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}AMINO)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
METHYL 2-({[3-AMINO-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}AMINO)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-({[3-AMINO-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}AMINO)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

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